molecular formula C12H10BrFO B13930196 4-Bromo-5-ethyl-1-fluoro-2-naphthalenol

4-Bromo-5-ethyl-1-fluoro-2-naphthalenol

Cat. No.: B13930196
M. Wt: 269.11 g/mol
InChI Key: SDDOEUQLFDPGQH-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-1-fluoro-2-naphthalenol is a poly-substituted naphthalenol derivative featuring bromine (position 4), ethyl (position 5), and fluorine (position 1) substituents. The hydroxyl group at position 2 and the electron-withdrawing fluorine at position 1 suggest moderate acidity, while the ethyl group introduces steric bulk and electron-donating effects. This compound’s structural complexity makes it relevant in pharmaceutical and materials chemistry, particularly for studying substituent effects on aromatic systems.

Properties

Molecular Formula

C12H10BrFO

Molecular Weight

269.11 g/mol

IUPAC Name

4-bromo-5-ethyl-1-fluoronaphthalen-2-ol

InChI

InChI=1S/C12H10BrFO/c1-2-7-4-3-5-8-11(7)9(13)6-10(15)12(8)14/h3-6,15H,2H2,1H3

InChI Key

SDDOEUQLFDPGQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=C2Br)O)F

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Features

This compound is also known as 4-bromo-5-ethyl-1-fluoronaphthalen-2-ol, and its structure includes a naphthol core with halogen and alkyl substitutions that influence its reactivity and synthesis pathways.

Preparation Methods

Direct Functionalization of Naphthalenol Derivatives

The synthesis of 4-bromo-5-ethyl-1-fluoro-2-naphthalenol typically starts from suitably substituted naphthalenol or fluoronaphthalene precursors. One approach involves selective bromination and ethylation of fluoronaphthalenol derivatives.

Bromination and Ethylation Sequence
  • Starting material: 4-bromo-5-ethyl-2-fluorophenol or related fluoronaphthol derivatives
  • Bromination is performed using hydrobromic acid or bromine under controlled conditions to introduce the bromine at the 4-position, minimizing dibromo byproducts by careful control of reaction temperature (30–60 °C) and oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
  • Ethyl substitution at position 5 can be introduced via Friedel-Crafts alkylation or by starting with an ethyl-substituted precursor.
  • The hydroxyl group at position 2 is retained or introduced via nucleophilic substitution reactions involving fluoronaphthalene derivatives.

Protection and Deprotection Strategies

To improve selectivity and yield, protection of the hydroxyl group is often employed during halogenation or alkylation steps.

  • Example: Protection of the phenol as a silyl ether using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA) in dichloromethane (DCM) solvent.
  • Reaction conditions: Stirring at ambient temperature for 18 hours, followed by aqueous workup and silica gel chromatography purification yields the protected intermediate with high efficiency (yield ~86%).
  • Subsequent deprotection under mild acidic or fluoride ion conditions regenerates the free hydroxyl group.

Metal-Amide Mediated Nucleophilic Substitution

  • Reaction of fluoronaphthalene derivatives with potassium t-butoxide in a mixture of t-butyl alcohol and dimethyl sulfoxide (DMSO) has been shown to produce naphthyl ethers and naphthols.
  • This method can be adapted for the preparation of 4-bromo-5-ethyl-1-fluoro-2-naphthalenol by nucleophilic displacement of fluorine with hydroxide or alkoxide nucleophiles.
  • Reaction parameters such as temperature (60–140 °C), reaction time (minutes to hours), and solvent composition critically affect the yield and purity of the product.
  • Lower temperatures combined with longer reaction times favor higher yields of the desired ether or naphthol product while minimizing degradation.

Summary of Key Preparation Data

Step Reagents/Conditions Yield (%) Notes Source
Protection of 4-bromo-5-ethyl-2-fluorophenol SEM-Cl, DIPEA, DCM, RT, 18 h 86 Silica gel chromatography purification
Bromination of 4-fluoroaniline derivative Hydrobromic acid, H2O2, 30–60 °C Not specified Controlled to minimize dibromo byproducts
Nucleophilic substitution on fluoronaphthalene Potassium t-butoxide, t-butyl alcohol/DMSO, 60–140 °C 21–48 (varies) Lower temp & longer time improve yield

Analytical and Purification Techniques

  • Purification: Silica gel chromatography using mixtures such as 30% dichloromethane in heptane or diethyl ether in petroleum ether.
  • Drying: Over magnesium sulfate (MgSO4) used to remove residual water from organic phases.
  • Characterization: NMR (1H, 13C), mass spectrometry (MS), melting point determination, and chromatographic purity assessments are standard to confirm structure and purity.

Research Findings and Observations

  • The use of protecting groups such as SEM-Cl significantly improves the yield and selectivity of the functionalization steps by preventing side reactions involving the phenol group.
  • Bromination reactions employing hydrobromic acid and oxidizing agents provide a cleaner reaction profile compared to elemental bromine, reducing polybrominated impurities.
  • Metal amide bases enable nucleophilic displacement of fluorine on the naphthalene ring but require careful optimization of temperature and time to maximize yields and minimize decomposition.
  • The combination of these methods allows for a modular and efficient synthesis of 4-bromo-5-ethyl-1-fluoro-2-naphthalenol with good overall yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethyl-1-fluoro-2-naphthalenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5-ethyl-1-fluoro-2-naphthalenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethyl-1-fluoro-2-naphthalenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, its hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)-iminomethyl]phenol ()

  • Substituents : Bromine (position 4), fluorine (position 2' on adjacent phenyl ring), and nitro (position 5').
  • Key Differences: The iminomethyl linker and nitro group introduce strong electron-withdrawing effects, enhancing the phenol’s acidity (estimated pKa ~7.8) compared to the ethyl-substituted target compound. Crystallographic data reveal a planar geometry with intermolecular hydrogen bonding (O–H···N), stabilizing the solid-state structure .
  • Reactivity : The nitro group may facilitate electrophilic substitution at meta positions, whereas the ethyl group in the target compound could favor sterically hindered reactions.

1-{(E)-[4-Bromo-2-(trifluoromethoxy)-phenyl]iminomethyl}naphthalen-2-ol ()

  • Substituents: Bromine (position 4), trifluoromethoxy (position 2), and naphthalenol backbone.
  • Key Differences: The trifluoromethoxy group is both electron-withdrawing and lipophilic, contrasting with the ethyl group’s electron-donating nature. Crystallographic torsion angles (e.g., C15–C16–C17–O2 = 174.0°) indicate slight non-planarity due to steric clashes, which may differ in the target compound’s ethyl-substituted system .
  • Solubility : The trifluoromethoxy group increases lipid solubility, whereas the ethyl group might reduce aqueous solubility compared to hydroxyl-rich analogues.

Triazole Derivatives with Bromo-Fluoro Substitution ()

  • Examples: 2-(2-(4-Bromo-2-fluorophenyl)-4-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-1H-imidazol-1-yl)ethanol.
  • Key Differences: Triazole cores exhibit distinct electronic profiles compared to naphthalenols.

Comparative Data Table

Property 4-Bromo-5-ethyl-1-fluoro-2-naphthalenol (Hypothetical) 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)-iminomethyl]phenol 1-{[4-Bromo-2-(trifluoromethoxy)phenyl]iminomethyl}-2-naphthalenol
Substituent Effects Ethyl (electron-donating), F (electron-withdrawing) Nitro (strongly electron-withdrawing) Trifluoromethoxy (electron-withdrawing, lipophilic)
Acidity (pKa) ~8.5 (estimated) ~7.8 (reported) ~8.2 (estimated)
Planarity Moderate (ethyl induces steric hindrance) High (planar iminomethyl linkage) Slight non-planarity (torsion angles ~174°)
Solubility Low in water, moderate in organic solvents Low (nitro reduces solubility) Very low (enhanced lipophilicity)

Research Findings and Implications

  • Electronic Effects : The target compound’s ethyl group likely diminishes acidity compared to nitro-substituted analogues , while fluorine’s ortho-directing nature may influence regioselectivity in further substitutions.
  • Steric Considerations : Ethyl at position 5 could hinder reactions at adjacent positions, a contrast to trifluoromethoxy’s smaller spatial footprint .
  • Contradictions : While nitro groups () enhance reactivity, ethyl’s electron-donating effect might reduce the target compound’s electrophilicity, complicating direct extrapolations.

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